

Assessing the Selectivity Profile of DDO-2093: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

DDO-2093 has emerged as a potent inhibitor of the MLL1-WDR5 protein-protein interaction (PPI), a critical interface for the catalytic activity of the MLL1 histone methyltransferase complex.[1][2] Dysregulation of this complex is a key driver in certain leukemias, making targeted inhibition a promising therapeutic strategy. This guide provides a comparative analysis of **DDO-2093**, summarizing its performance against its primary target and placing it in the context of other known MLL1-WDR5 inhibitors. While a comprehensive kinome-wide selectivity profile for **DDO-2093** is not publicly available, this guide presents the existing data on its high potency and discusses the methodologies used to assess the selectivity of compounds targeting this PPI.

Comparative Potency of MLL1-WDR5 Inhibitors

The following table summarizes the reported potency of **DDO-2093** and other notable MLL1-WDR5 inhibitors. This data is derived from various in vitro biochemical and biophysical assays.



Compound	Target	Assay Type	IC50 (nM)	Kd (nM)
DDO-2093	MLL1-WDR5	Not Specified	8.6	11.6
DDO-2117	MLL1-WDR5	Not Specified	7.6	Not Reported
MM-401	MLL1-WDR5	HMT Assay	320	<1
OICR-9429	MLL1-WDR5	Not Specified	Not Reported	<100
MM-102	MLL1-WDR5	Not Specified	Not Reported	<1

Note: IC50 and Kd values are highly dependent on the specific assay conditions and should be compared with this in mind. The lack of standardized reporting across different studies necessitates careful interpretation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize MLL1-WDR5 inhibitors.

Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction

This assay is commonly used to screen for and characterize inhibitors that disrupt the MLL1-WDR5 PPI.

Objective: To measure the ability of a test compound to inhibit the binding of a fluorescently labeled MLL1 peptide to the WDR5 protein.

Principle: A small, fluorescently labeled peptide derived from the MLL1 WDR5-binding motif, when unbound in solution, tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger WDR5 protein, the tumbling rate of the peptide slows significantly, leading to an increase in fluorescence polarization. An effective inhibitor will compete with the labeled peptide for binding to WDR5, resulting in a decrease in fluorescence polarization.

Materials:



- Purified recombinant WDR5 protein
- Fluorescently labeled peptide corresponding to the MLL1 WDR5-binding motif (e.g., FITC-MLL1)
- Test compound (e.g., DDO-2093)
- Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
- Black, low-volume 384-well plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Prepare serial dilutions of the test compound in assay buffer.
- In the wells of a 384-well plate, add a fixed concentration of WDR5 protein and the fluorescently labeled MLL1 peptide.
- Add the serially diluted test compound to the wells. Include control wells with DMSO (vehicle) and wells with no WDR5 (for baseline polarization).
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Measure the fluorescence polarization of each well using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Histone Methyltransferase (HMT) Assay

This biochemical assay assesses the functional consequence of MLL1-WDR5 inhibition on the enzymatic activity of the MLL1 complex.



Objective: To measure the ability of a test compound to inhibit the MLL1-mediated methylation of its substrate, histone H3.

Principle: The MLL1 complex transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to lysine 4 of histone H3 (H3K4). The activity can be measured by quantifying the incorporation of a radiolabeled methyl group from [3H]-SAM into a histone H3 substrate or by using antibody-based detection of the methylated histone.

Materials:

- Reconstituted active MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
- Histone H3 substrate (e.g., recombinant H3 or H3 peptides)
- [3H]-S-adenosyl-L-methionine ([3H]-SAM)
- Test compound (e.g., **DDO-2093**)
- HMT assay buffer (e.g., 50 mM Tris pH 8.5, 5 mM MgCl2, 4 mM DTT)
- Scintillation counter and filter plates (for radioactive assay) or appropriate antibodies and detection reagents (for non-radioactive assays)

Procedure:

- Prepare serial dilutions of the test compound in HMT assay buffer.
- In a reaction tube or well, combine the MLL1 core complex, histone H3 substrate, and the test compound.
- Initiate the reaction by adding [3H]-SAM.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction (e.g., by adding trichloroacetic acid).
- Spot the reaction mixture onto a filter paper or membrane, wash to remove unincorporated [3H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

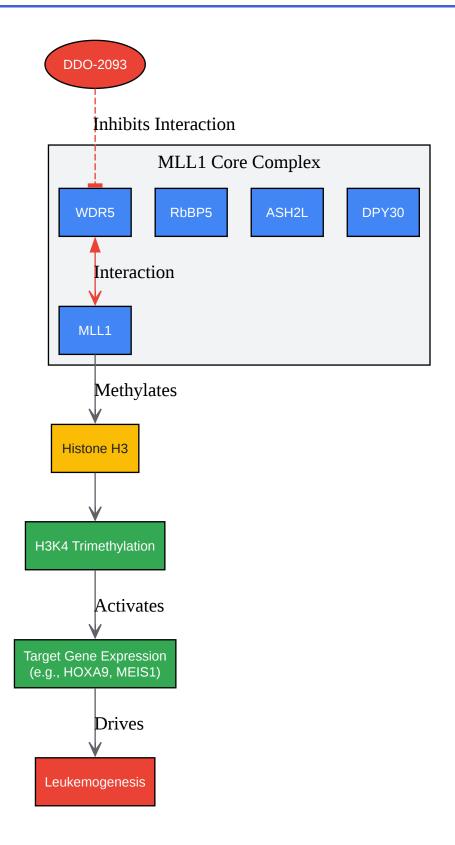


- Calculate the percent inhibition of HMT activity for each compound concentration.
- Determine the IC50 value by plotting percent inhibition against compound concentration.

Signaling Pathway and Experimental Workflow

Visualizing complex biological pathways and experimental procedures can significantly aid in their understanding. The following diagrams were generated using Graphviz (DOT language).









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